2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid
CAS No.: 1021268-21-2
Cat. No.: VC4370492
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021268-21-2 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 |
| IUPAC Name | 2-cyclohexyl-1H-benzimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18) |
| Standard InChI Key | NRBBBGUXXYXIHJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzimidazole core—a fused bicyclic system containing benzene and imidazole rings—substituted with a cyclohexyl group at position 2 and a carboxylic acid moiety at position 4. The IUPAC name, 2-cyclohexyl-1H-benzimidazole-4-carboxylic acid, reflects this arrangement . Key structural features include:
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Cyclohexyl group: A six-membered saturated hydrocarbon ring providing steric bulk and lipophilicity.
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Carboxylic acid: Enhances solubility in polar solvents and enables salt formation or derivatization for drug delivery .
The Standard InChI key (InChI=1S/C14H16N2O2/c17-14(18)) and SMILES notation (C1=CC(=C2C(=C1)NC=N2)C(=O)O) further define its connectivity .
Physicochemical Profile
Table 1 summarizes critical properties derived from experimental and computational data:
The compound’s moderate lipophilicity (XLogP3-AA = 2.7) suggests balanced membrane permeability, a desirable trait for drug candidates . Its melting point, boiling point, and density remain uncharacterized experimentally, highlighting a gap in current literature .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves three sequential steps, as outlined in patent and vendor documentation :
Step 1: Formation of Benzimidazole Core
Aromatic diamines (e.g., o-phenylenediamine) react with cyclohexanone in an acidic medium (HCl or acetic acid) to form an imine intermediate. Conditions:
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Temperature: 80–100°C
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Duration: 4–6 hours
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Yield: ~60–70% (estimated from analogous reactions).
Step 2: Cyclization
The imine intermediate undergoes acid-catalyzed cyclization to yield the benzimidazole scaffold. Hydrochloric acid (2–4 M) at reflux (100–110°C) for 8–12 hours is typical .
Step 3: Carboxylation
Electrophilic aromatic substitution introduces the carboxylic acid group using chloroformate esters or carbon dioxide under high pressure. Alternative methods include oxidation of methyl groups, though this remains speculative for this compound .
Industrial Production Considerations
Scaling the synthesis requires optimizing:
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Reagent stoichiometry: Minimize excess cyclohexanone to reduce byproducts.
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Purification: Crystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane eluent) achieves ≥97% purity .
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Cost-efficiency: Recycling solvents and catalysts (e.g., HCl) lowers production costs .
MolCore Biopharmatech reports manufacturing the compound under ISO-certified conditions, though detailed protocols remain proprietary .
Industrial and Material Science Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Prodrugs: Esterification of the carboxylic acid enhances bioavailability.
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Metal complexes: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) could yield antimicrobial coatings .
Polymer Additives
Benzimidazoles improve thermal stability in polyesters and polyamides. Incorporating 2-cyclohexyl-1H-benzimidazole-4-carboxylic acid at 0.5–1.0 wt% increases decomposition temperatures by 30–50°C in preliminary thermogravimetric analyses .
Challenges and Future Directions
Knowledge Gaps
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Toxicology: Acute and chronic toxicity profiles are uncharacterized.
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Solubility: Experimental determination in aqueous and organic solvents is needed.
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Synthetic scalability: Continuous-flow reactors could enhance yield and reduce waste .
Research Priorities
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In vitro screening: Prioritize antimicrobial, anticancer, and enzyme inhibition assays.
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Derivatization: Explore amide, ester, and metal-complex derivatives.
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Computational modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
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